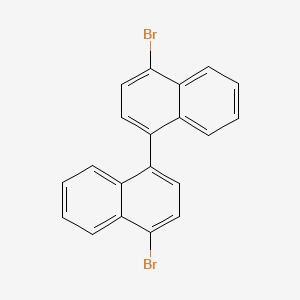

1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(4-bromonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPQXUVMYUMLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=C(C4=CC=CC=C43)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49610-35-7 | |

| Record name | 4,4'-DIBROMO-1,1'-BINAPHTHYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene synthesis routes

An In-Depth Technical Guide to the Proposed Synthesis of 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Binaphthyl Scaffolds

Binaphthyl derivatives are a class of compounds characterized by two naphthalene rings linked by a single C-C bond. These structures are of significant interest in various fields of chemistry and materials science due to their unique properties, including axial chirality, which makes them valuable as ligands in asymmetric catalysis.[1] The introduction of halogen atoms, such as bromine, onto the naphthalene rings provides reactive handles for further functionalization, allowing for the construction of more complex molecules with tailored electronic and photophysical properties.[2]

The target molecule, this compound, possesses two bromine atoms at specific positions, which could allow for selective subsequent chemical transformations. This makes it a potentially valuable building block in organic synthesis, particularly for the creation of novel polymers, molecular wires, or pharmaceutical intermediates.

Proposed Synthetic Strategies

Given the absence of a direct published synthesis for this compound, this guide proposes two primary retrosynthetic approaches based on well-established aryl-aryl coupling reactions.

Retrosynthetic Analysis:

The key disconnection for the synthesis of the target molecule is the C-C bond linking the two naphthalene units. This leads to two main synthetic strategies:

-

Strategy A: Suzuki-Miyaura Coupling: Formation of the binaphthyl bond via a palladium-catalyzed cross-coupling of a naphthalenylboronic acid (or its ester) with a bromonaphthalene derivative.

-

Strategy B: Ullmann Coupling: Homocoupling of a 1,4-dihalogenated naphthalene precursor using a copper catalyst.

Primary Proposed Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls.[3] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[4] This approach is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[5]

Proposed Reaction Scheme

A plausible Suzuki-Miyaura route to this compound would involve the coupling of 1-bromo-4-naphthaleneboronic acid with 1,4-dibromonaphthalene. The selectivity of the reaction would rely on the differential reactivity of the two bromine atoms in 1,4-dibromonaphthalene, which can often be controlled by the choice of catalyst and reaction conditions.

Sources

An In-depth Technical Guide to the Characterization of 4,4'-Dibromo-1,1'-binaphthyl (CAS Number: 49610-35-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Establishing the Identity of CAS 49610-35-7

In the landscape of chemical research and development, the unambiguous identification of a compound is paramount. The Chemical Abstracts Service (CAS) registry number serves as a unique identifier for chemical substances, preventing confusion arising from multiple systematic, proprietary, or common names. This guide focuses on the comprehensive characterization of the compound assigned CAS Number 49610-35-7 , which has been definitively identified as 4,4'-Dibromo-1,1'-binaphthyl . It is crucial to note that some sources have erroneously associated this CAS number with other compounds; however, authoritative chemical databases confirm its correct assignment to 4,4'-Dibromo-1,1'-binaphthyl.[1][2] This technical guide will provide an in-depth exploration of its chemical and physical properties, spectroscopic signature, synthesis, and the analytical methodologies required for its robust characterization.

Part 1: Core Chemical and Physical Properties

4,4'-Dibromo-1,1'-binaphthyl is a key intermediate in organic synthesis, particularly in the development of chiral ligands and catalysts for asymmetric reactions.[3] Its rigid binaphthyl backbone provides a stable and predictable scaffold for creating highly stereoselective catalytic systems.[3]

Table 1: Physicochemical Properties of 4,4'-Dibromo-1,1'-binaphthyl

| Property | Value | Source(s) |

| CAS Number | 49610-35-7 | |

| Molecular Formula | C₂₀H₁₂Br₂ | [1] |

| Molecular Weight | 412.12 g/mol | [1] |

| Melting Point | 217.5 °C (in benzene) | [1] |

| Boiling Point | 484.9 ± 30.0 °C (Predicted) | [1] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Solid | - |

| Solubility | Insoluble in water. Soluble in organic solvents like benzene. | [1] |

Part 2: Synthesis of 4,4'-Dibromo-1,1'-binaphthyl

The synthesis of 4,4'-dibromo-1,1'-binaphthyl and similar binaphthyl compounds often involves the oxidative coupling of the corresponding naphthyl precursors. While a specific, detailed synthesis protocol for 4,4'-dibromo-1,1'-binaphthyl was not found in the initial search, a general approach can be inferred from the synthesis of related brominated biphenyls and binaphthyls. A common method involves the bromination of a biphenyl or binaphthyl core. For instance, the preparation of 4,4'-dibromobiphenyl can be achieved by reacting biphenyl with bromine in the presence of an oxidant and an auxiliary oxidant in a solvent mixture of water and glacial acetic acid.[4]

A plausible synthetic route for 4,4'-dibromo-1,1'-binaphthyl could involve the direct bromination of 1,1'-binaphthyl. The regioselectivity of the bromination would be a critical factor to control to achieve the desired 4,4'-substitution pattern.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 4,4'-Dibromo-1,1'-binaphthyl.

Part 3: Comprehensive Characterization Methodologies

A multi-technique approach is essential for the unambiguous characterization of 4,4'-Dibromo-1,1'-binaphthyl, ensuring its identity, purity, and structural integrity.

Spectroscopic Characterization

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4,4'-Dibromo-1,1'-binaphthyl, both ¹H and ¹³C NMR would be informative.

-

¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region, corresponding to the protons on the naphthalene rings. The chemical shifts and coupling constants of these protons would be indicative of their positions relative to the bromine substituents and the binaphthyl linkage.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms attached to bromine would exhibit characteristic chemical shifts.

3.1.2 Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For 4,4'-Dibromo-1,1'-binaphthyl, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).

This leads to a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum, with a relative intensity ratio of approximately 1:2:1.[7] This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Mass Spectrometry Isotopic Pattern Simulation

Caption: Isotopic distribution pattern for a molecule containing two bromine atoms in mass spectrometry.

3.1.3 Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4,4'-Dibromo-1,1'-binaphthyl would be characterized by:

-

Aromatic C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretching vibrations: A series of sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Br stretching vibrations: Expected to appear in the fingerprint region, typically below 800 cm⁻¹. For 1,1-dibromoethane, these vibrations are observed between 780 and 580 cm⁻¹.[8]

The fingerprint region (roughly 1500-400 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.[8]

Chromatographic and Analytical Methods

For purity assessment and quantification of 4,4'-Dibromo-1,1'-binaphthyl, chromatographic techniques are indispensable.

3.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be suitable for 4,4'-Dibromo-1,1'-binaphthyl.

Table 2: Conceptual HPLC Method Parameters

| Parameter | Suggested Conditions | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for non-polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To achieve good separation from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Aromatic compounds typically have strong UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 30 °C | For reproducible retention times. |

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is an excellent technique for separation and identification. Given the predicted high boiling point of 4,4'-Dibromo-1,1'-binaphthyl, a high-temperature GC column and appropriate temperature programming would be necessary. The mass spectrometer detector provides definitive identification based on the fragmentation pattern and the characteristic bromine isotopic signature.

Table 3: Conceptual GC-MS Method Parameters

| Parameter | Suggested Conditions | Rationale |

| GC Column | High-temperature, low-bleed capillary column (e.g., DB-5ms) | Suitable for high-boiling point aromatic compounds. |

| Injector Temperature | 280-300 °C | To ensure complete volatilization. |

| Oven Program | Start at a lower temperature (e.g., 150 °C) and ramp to a high final temperature (e.g., 320 °C) | To separate compounds with a wide range of boiling points. |

| Carrier Gas | Helium at a constant flow | Inert carrier gas. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |

| Mass Scan Range | 50-500 amu | To cover the molecular ion and expected fragments. |

Part 4: Safety and Handling

While a specific, detailed safety data sheet for 4,4'-Dibromo-1,1'-binaphthyl was not found, general precautions for handling brominated aromatic compounds should be followed. These compounds may be harmful if swallowed, and can cause skin and eye irritation.[9] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Conclusion

The comprehensive characterization of 4,4'-Dibromo-1,1'-binaphthyl (CAS 49610-35-7) requires a synergistic application of spectroscopic and chromatographic techniques. NMR provides detailed structural information, mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its characteristic isotopic pattern, and IR spectroscopy identifies the key functional groups. Chromatographic methods such as HPLC and GC-MS are essential for assessing purity and quantifying the compound. This guide provides a foundational framework for researchers and scientists to approach the characterization of this important synthetic intermediate with scientific rigor and integrity.

References

-

4,4'-DibroMo-1,1'-binaphthalene - Physico-chemical Properties. ChemBK. [Link]

-

1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

4,4'-Dibromo-[1,1'-binaphthalene]-2,2'-diol | C20H12Br2O2 | CID 15522048 - PubChem. PubChem. [Link]

-

A convenient resolution method for 1,1′-bi-2-naphthol and 4,4′-dibromo-1,1′-spirobiindane-7,7′-diol with menthyl chloroformate in the presence of TBAB - ResearchGate. ResearchGate. [Link]

-

4,4'-Dibromo-1,1'-binaphthalene - MySkinRecipes. MySkinRecipes. [Link]

-

and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap) - Organic Syntheses Procedure. Organic Syntheses. [Link]

- CN101851148A - Preparation method of 4,4'-dibromobiphenyl - Google Patents.

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

4,4'-Dibromobiphenyl | C12H8Br2 | CID 7110 - PubChem. PubChem. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. NCBI. [Link]

-

Bromo pattern in Mass Spectrometry - YouTube. YouTube. [Link]

-

Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC - NIH. National Institutes of Health. [Link]

-

Compound-specific Bromine Isotope Ratio Analysis Using Gas chromatography/quadrupole Mass Spectrometry - PubMed. PubMed. [Link]

-

NMR characterization of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate binding to chiral molecular micelles - PubMed. PubMed. [Link]

-

Phenol, 2,4-dibromo- - the NIST WebBook. NIST. [Link]

-

Advanced Organic Chemistry: Infrared spectrum of 1,1-dibromoethane. docbrown.info. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4,4'-Dibromo-1,1'-binaphthalene [myskinrecipes.com]

- 4. CN101851148A - Preparation method of 4,4'-dibromobiphenyl - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 1,4-dibromonaphthalene(83-53-4) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene, a complex aromatic compound with potential applications in materials science and as a building block in synthetic organic chemistry. This document details a proposed synthetic pathway, predicts its spectroscopic characteristics, and discusses the structural nuances that define its chemical behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this unique molecular architecture.

Introduction

This compound, also known as 1,4'-dibromo-1,1'-binaphthyl, is a halogenated aromatic hydrocarbon with the chemical formula C₂₀H₁₂Br₂ and a molecular weight of 412.12 g/mol .[1] Its structure consists of two naphthalene rings linked by a single bond, with bromine atoms substituted at the 1 and 4' positions. The axial chirality arising from hindered rotation around the C-C single bond connecting the two naphthalene moieties makes this class of compounds particularly interesting for applications in asymmetric catalysis and chiroptical materials. This guide will explore the synthesis, structural elucidation, and potential utility of this molecule.

Molecular Structure and Properties

The core of this compound is the 1,1'-binaphthyl scaffold. The bromine substituents significantly influence the electronic properties and reactivity of the molecule.

| Property | Value | Source |

| CAS Number | 49610-35-7 | [1] |

| Molecular Formula | C₂₀H₁₂Br₂ | [1] |

| Molecular Weight | 412.12 g/mol | [1] |

| Predicted State | Solid | Inferred from similar compounds |

Synthesis Methodology

Proposed Synthetic Pathway: Ullmann Homo-Coupling

A potential route involves the homo-coupling of 1,4-dibromonaphthalene. This symmetric coupling would yield the desired 1,4'-dibromo-1,1'-binaphthyl. The Ullmann reaction is a classic method for forming biaryl bonds and is often effective for substrates that are less reactive in other coupling reactions.[2]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Ullmann Homo-Coupling of 1,4-Dibromonaphthalene

Materials:

-

1,4-Dibromonaphthalene

-

Activated copper powder

-

High-boiling point solvent (e.g., Dimethylformamide or sand)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-dibromonaphthalene and a stoichiometric excess of activated copper powder.

-

Introduce the high-boiling point solvent to the flask.

-

Heat the reaction mixture to a high temperature (typically >200°C) under a constant stream of inert gas.

-

Maintain the reaction at this temperature with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, filter the mixture to remove the copper and copper salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of available experimental data, the following spectroscopic characteristics are predicted based on the analysis of similar brominated naphthalene and binaphthyl compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be complex due to the overlapping signals of the aromatic protons and the restricted rotation around the binaphthyl bond. The spectrum would likely show a series of multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons on each naphthalene ring will experience different chemical environments.

| Predicted 1H NMR Chemical Shifts | |

| Chemical Shift (ppm) | Assignment |

| 8.2 - 8.5 | Protons ortho to the C-Br bond |

| 7.8 - 8.1 | Protons in peri positions |

| 7.2 - 7.7 | Other aromatic protons |

13C NMR Spectroscopy

The 13C NMR spectrum will display a number of signals in the aromatic region (δ 120-140 ppm). The carbons directly attached to the bromine atoms will be significantly shifted.

| Predicted 13C NMR Chemical Shifts | |

| Chemical Shift (ppm) | Assignment |

| 135 - 140 | Quaternary carbons of the C-C linkage |

| 120 - 135 | Aromatic CH and other quaternary carbons |

| ~122 | Carbons attached to bromine |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions typical for substituted aromatic compounds.

| Predicted IR Absorption Bands | |

| Wavenumber (cm-1) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C stretching |

| 850 - 750 | C-H out-of-plane bending |

| 700 - 500 | C-Br stretching |

Aromatic hydrocarbons typically show absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations within the aromatic ring.[3] The pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic ring.[3]

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak cluster due to the presence of two bromine atoms. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[4]

Sources

In-Depth Spectroscopic Analysis of 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the biaryl compound, 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene. While this molecule holds potential as a building block in materials science and medicinal chemistry, a notable scarcity of publicly available, experimentally-derived spectroscopic data exists. This guide, therefore, endeavors to construct a predictive spectroscopic profile based on the analysis of structurally related analogs and foundational principles of spectroscopic interpretation. The following sections will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound, offering researchers a valuable reference for its identification and characterization in synthetic applications.

Introduction: The Structural Significance of this compound

This compound, also known as 1,4'-dibromo-1,1'-binaphthyl, belongs to the class of binaphthyls, which are renowned for their unique structural and stereochemical properties. The restricted rotation around the C1-C1' bond can give rise to atropisomerism, a feature that is highly sought after in the design of chiral ligands for asymmetric catalysis and advanced materials with specific optical properties. The presence of bromine atoms at the 1 and 4' positions offers reactive handles for further functionalization through various cross-coupling reactions, making this compound a versatile precursor for the synthesis of more complex molecular architectures.

Despite its potential utility, a thorough search of scientific literature and chemical databases reveals a lack of published experimental spectroscopic data for this compound (CAS Number: 49610-35-7). This guide aims to bridge this information gap by providing a detailed, predictive analysis of its expected NMR, IR, and Mass spectra. The interpretations herein are grounded in the well-established spectroscopic characteristics of its constituent naphthalene rings and the influence of bromine substitution patterns observed in analogous compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are expected to exhibit complex patterns due to the presence of two distinct naphthalene ring systems and the influence of the bromine substituents.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show a series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on each naphthalene ring will experience different chemical environments, leading to a complex set of overlapping signals.

-

Protons on the 1-bromonaphthalene moiety: The proton at the 8-position is expected to be the most deshielded due to the peri-interaction with the bromine atom at the 1-position, likely appearing as a doublet around 8.2-8.4 ppm. The remaining protons on this ring will appear as a complex series of multiplets.

-

Protons on the 4-bromonaphthalen-1-yl moiety: Similarly, the proton at the 8'-position will be deshielded and appear as a doublet. The proton at the 5'-position will also likely be a distinct doublet. The remaining protons will contribute to the complex multiplet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-3, H-5, H-6, H-7, H-8 | 7.2 - 8.4 | Multiplets |

| H-2', H-3', H-5', H-6', H-7', H-8' | 7.2 - 8.4 | Multiplets |

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework. Due to the lack of symmetry, all 20 carbon atoms are expected to be chemically non-equivalent, resulting in 20 distinct signals.

-

Carbons bearing bromine: The carbons directly attached to the bromine atoms (C-1 and C-4') are expected to have chemical shifts in the range of 120-130 ppm.

-

Quaternary carbons: The quaternary carbons at the point of linkage (C-4 and C-1') and the bridgehead carbons will appear in the region of 130-140 ppm.

-

Aromatic CH carbons: The remaining aromatic CH carbons will resonate between 125 and 135 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-Br | 120 - 130 |

| C-quaternary (Aromatic) | 130 - 140 |

| C-H (Aromatic) | 125 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a substituted aromatic system.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-Br stretch | 700 - 500 | Strong |

| Aromatic C-H out-of-plane bending | 900 - 675 | Strong |

The presence of strong absorption bands in the fingerprint region (below 1000 cm⁻¹) due to C-H out-of-plane bending and C-Br stretching will be particularly diagnostic for the substitution pattern of the naphthalene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. The nominal molecular weight of the compound is 412.12 g/mol .

-

Fragmentation Pattern: Fragmentation is likely to occur through the loss of bromine atoms. Key fragments would include [M-Br]⁺ and [M-2Br]⁺. Further fragmentation of the binaphthyl core could also be observed.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z Value (Nominal) | Predicted Fragment |

| 410, 412, 414 | [C₂₀H₁₂Br₂]⁺ (Molecular Ion Cluster) |

| 331, 333 | [C₂₀H₁₂Br]⁺ |

| 252 | [C₂₀H₁₂]⁺ |

Experimental Protocols: A General Approach

For researchers aiming to synthesize and characterize this compound, the following general experimental protocols are recommended.

Synthesis

A plausible synthetic route would involve a Suzuki or Ullmann cross-coupling reaction between a suitably functionalized 1-bromonaphthalene derivative and a 1,4-dibromonaphthalene or a corresponding boronic acid/ester.

Diagram: Proposed Synthetic Workflow

A Technical Guide to the Potential Applications of Substituted Binaphthyl Compounds

Introduction: The Unique Stereochemistry of Binaphthyls

Substituted binaphthyl compounds, a class of molecules characterized by two naphthalene ring systems linked by a C-C single bond, represent a cornerstone of modern stereochemistry. Their significance lies in a unique form of chirality known as atropisomerism. This phenomenon arises from hindered rotation (high rotational barrier) around the single bond connecting the two naphthyl units, leading to stable, non-superimposable mirror-image conformations, or enantiomers.[1][2][3] This axial chirality, distinct from the more common point chirality, imparts a rigid and well-defined three-dimensional structure that has proven invaluable across a spectrum of scientific disciplines.

The parent compound, 1,1'-bi-2-naphthol (BINOL), and its phosphine analogue, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are the most prominent members of this family.[4][5][6] Their C₂-symmetry and tunable steric and electronic properties, achieved through substitution at various positions on the naphthyl rings, have made them privileged scaffolds in asymmetric synthesis, materials science, and medicinal chemistry.[7][8][9] This guide will provide an in-depth exploration of the core applications of these versatile compounds, offering technical insights for researchers, scientists, and drug development professionals.

Asymmetric Catalysis: The Power of Chiral Ligands

Perhaps the most profound impact of substituted binaphthyls has been in the field of asymmetric catalysis, where they serve as chiral ligands that coordinate to a metal center to form highly enantioselective catalysts.[10][11] These catalysts are instrumental in producing single-enantiomer products, a critical requirement in the pharmaceutical industry where the physiological activity of a drug often resides in only one of its enantiomers.

Core Principles of Binaphthyl-Mediated Asymmetric Catalysis

The efficacy of binaphthyl-based ligands stems from their ability to create a rigid and well-defined chiral environment around the metal center.[8] This steric influence forces the substrate to approach the metal from a specific direction, leading to the preferential formation of one enantiomer of the product. The dihedral angle between the two naphthyl planes, which is approximately 90 degrees for BINAP, creates a "chiral pocket" that dictates the stereochemical outcome of the reaction.[11]

The electronic properties of the binaphthyl ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the naphthyl rings. This modulation affects the reactivity of the metal center and can enhance both the catalytic activity and the enantioselectivity of the reaction.

Key Applications in Asymmetric Synthesis

Substituted binaphthyl ligands, particularly BINAP and its derivatives, have been successfully employed in a wide range of asymmetric transformations.[5][12]

1. Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of BINAP are highly effective catalysts for the asymmetric hydrogenation of various unsaturated compounds, including olefins, ketones, and imines.[4][13][14][15] This technology has been industrialized for the synthesis of key chiral intermediates for pharmaceuticals like the antibiotic levofloxacin and the anti-inflammatory drug naproxen.[11]

Table 1: Representative Asymmetric Hydrogenations using BINAP-Metal Catalysts

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

| 2-Acetamidocinnamic acid | [Rh(BINAP)(COD)]BF₄ | N-Acetylphenylalanine | >99% |

| Methyl acetoacetate | n | Methyl 3-hydroxybutyrate | 98% |

| 2-(6'-methoxy-2'-naphthyl)acrylic acid | [Ru(OAc)₂(BINAP)] | (S)-Naproxen | 97% |

2. Asymmetric C-H Activation: More recently, novel binaphthyl-based ligands have been developed for palladium-catalyzed asymmetric C-H activation reactions.[16] These ligands combine the axial chirality of the binaphthyl scaffold with the coordinating properties of mono-N-protected amino acids, enabling the enantioselective synthesis of complex cyclic molecules.[16]

Experimental Protocol: Synthesis of a BINAP-Ru Catalyst for Asymmetric Hydrogenation

The following is a representative protocol for the preparation of a BINAP-Ru catalyst, a workhorse in asymmetric hydrogenation.

Materials:

-

(R)- or (S)-BINAP

-

[Ru(COD)Cl₂]n (COD = 1,5-cyclooctadiene)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Schlenk flask and standard Schlenk line techniques

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve (R)-BINAP (1.1 equivalents) and [Ru(COD)Cl₂]n (1.0 equivalent) in anhydrous toluene.

-

Heat the mixture to reflux for 6-8 hours. The color of the solution will typically change from yellow to reddish-brown.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Wash the resulting solid with anhydrous ethanol and dry under vacuum to yield the complex.

Causality: The use of anhydrous solvents and an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the deactivation of the ruthenium catalyst. The reflux conditions are necessary to facilitate the ligand exchange reaction between COD and BINAP.

Materials Science: Engineering Chirality into Functional Materials

The unique structural and chiroptical properties of substituted binaphthyls make them attractive building blocks for the creation of advanced functional materials.[7][17] Their rigid, chiral scaffold can be incorporated into polymers, liquid crystals, and porous frameworks to impart specific optical, electronic, and recognition properties.

Key Applications in Materials Science

1. Chiral Polymers and Dendrimers: Binaphthyl units can be polymerized or incorporated into the core of dendrimers to create macromolecules with a defined helical structure.[7] These materials exhibit strong circular dichroism (CD) and circularly polarized luminescence (CPL), making them promising for applications in chiroptical devices and as chiral stationary phases for enantioselective separations.

2. Organic Light-Emitting Diodes (OLEDs): The incorporation of binaphthyl derivatives into the emissive layer of OLEDs has been explored to generate circularly polarized light.[18][19] This can potentially improve the efficiency of displays by eliminating the need for polarizing filters.[18] Solution-processable white circularly polarized OLEDs have been fabricated using chiral binaphthyl emitters.[18]

3. Chiral Sensors: The well-defined chiral cavity of binaphthyl derivatives allows for the enantioselective recognition of small molecules.[20][21][22][23][24] This principle has been applied to develop fluorescent sensors that can distinguish between enantiomers of amino acids, amino alcohols, and α-hydroxycarboxylic acids.[20][24] The binding of a specific enantiomer to the sensor induces a change in its fluorescence properties, allowing for quantitative analysis.[23]

4. Liquid Crystals: Binaphthyl derivatives have been synthesized and investigated as chiral dopants in liquid crystal phases.[25][26] They can induce a helical twist in the nematic phase, leading to the formation of a cholesteric (chiral nematic) phase with unique optical properties.[25]

Diagram: Chiral Sensing Mechanism

The following diagram illustrates the general principle of enantioselective recognition by a binaphthyl-based fluorescent sensor.

Caption: Enantioselective recognition by a chiral binaphthyl sensor.

Medicinal Chemistry and Drug Development: Leveraging Atropisomerism

The concept of atropisomerism is gaining increasing recognition in drug design and development.[1][27][28][29] The distinct three-dimensional arrangement of atoms in atropisomers can lead to significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[29]

Atropisomerism in FDA-Approved Drugs

Several FDA-approved drugs exist as stable atropisomers, highlighting the importance of controlling this type of chirality in pharmaceutical development.[1][27][29] Examples include the anti-muscarinic agent telenzepine and the gout medication lesinurad.[29] The different atropisomers of a compound can exhibit distinct selectivity profiles for biological targets.[27]

Design and Synthesis of Atropisomeric Drugs

The rigid binaphthyl scaffold is an attractive template for the design of atropisomeric drug candidates. By strategically placing substituents on the binaphthyl core, medicinal chemists can create molecules with specific shapes and functionalities that can interact with biological targets in a highly selective manner.

Potential Therapeutic Applications

Substituted binaphthyl derivatives have been investigated for a range of potential therapeutic applications:

-

Anticancer Agents: Some binaphthyl derivatives have demonstrated cytotoxic activity against various cancer cell lines.[30][31][32][33][34] For instance, novel naphthoquinone-naphthol derivatives have been shown to induce apoptosis in cancer cells by targeting signaling pathways like the EGFR/PI3K/Akt pathway.[30]

-

Chiral Separation in Pharmacology: Binaphthyl-based materials are being developed as chiral stationary phases for high-performance liquid chromatography (HPLC) to separate racemic drug mixtures.[35] This is crucial for ensuring the enantiomeric purity of pharmaceutical compounds.

Workflow: Atroposelective Synthesis in Drug Discovery

The development of a new atropisomeric drug candidate involves a carefully designed synthetic and evaluation workflow.

Caption: Workflow for the development of atropisomeric drug candidates.

Conclusion

Substituted binaphthyl compounds, with their unique axial chirality, have established themselves as a versatile and powerful class of molecules. Their applications span from enabling the synthesis of enantiomerically pure pharmaceuticals through asymmetric catalysis to the creation of novel materials with tailored chiroptical properties and the design of next-generation atropisomeric drugs. The continued exploration of new synthetic methodologies for their preparation and the deeper understanding of their structure-property relationships will undoubtedly lead to even more innovative applications in the future. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the potential of substituted binaphthyls is essential for driving progress and innovation.

References

-

Zhang, W. (2007). Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research, 40(12), 1278-90. [Link]

-

Zhang, W. (2007). Developing chiral ligands for asymmetric hydrogenation. PubMed. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. [Link]

-

García-García, P., & Riera, A. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. [Link]

-

García-García, P., & Riera, A. (2023). Asymmetric Synthesis of BINOL Derivatives. Encyclopedia.pub. [Link]

-

The Synthesis and Application of BINOL Derivatives as Effective Building Blocks for Catalysts Employed in Enantioselective Synthesis. (2018). ResearchGate. [Link]

-

Atropisomerism in the Pharmaceutically Relevant Realm. (2022). PubMed Central. [Link]

-

Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. (2023). MDPI. [Link]

-

Chiral Ligands. (n.d.). Buchler GmbH. [Link]

-

Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

-

Atropisomerism in the Pharmaceutically Relevant Realm. (2022). Accounts of Chemical Research. [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. (2022). PubMed. [Link]

-

The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. (2013). ResearchGate. [Link]

-

Enhancing enantioselectivity in chiral metal organic framework fluorescent sensors. (2020). Inorganic Chemistry Frontiers. [Link]

-

Enantioselective Fluorescent Sensors Based on 1,1'-Binaphthyl-Derived Dendrimers, Small Molecules and Macrocycles. (2009). World Scientific Publishing. [Link]

-

Binaphthyl-based macromolecules: A review. (2013). ResearchGate. [Link]

-

Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. (2024). MDPI. [Link]

-

Atropisomerism in Drug Design. (2023). Baran Lab. [Link]

-

Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. (2020). ResearchGate. [Link]

-

Enantioselective Fluorescent Sensors: A Tale of BINOL. (2007). Accounts of Chemical Research. [Link]

-

Atropisomerism in medicinal chemistry: challenges and opportunities. (2018). PubMed Central. [Link]

-

Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. (2022). Journal of the American Chemical Society. [Link]

-

Synthesis and Applications of Binaphthylic C2-Symmetry as Chiral Auxiliaries in Enantioselective Reactions. (2014). ResearchGate. [Link]

-

Synthesis of highly chiral multisubstituted binaphthyl compounds as potential new biaxial nematic and NLO materials. (2006). Taylor & Francis Online. [Link]

-

Solution‐Processed White Circularly Polarized Organic Light‐Emitting Diodes Based on Chiral Binaphthyl Emitters. (2022). ResearchGate. [Link]

-

Binaphthyl Scaffold: A Class of Versatile Structure in Asymmetric C–H Functionalization. (2022). ACS Catalysis. [Link]

-

Synthesis and Functions of Binaphthyl Derivatives with Comprehensive Introduction of Phenylethynyl Groups. (2024). ChemRxiv. [Link]

-

Regioselective Substitution of BINOL. (2014). ACS Publications. [Link]

-

(R)-Binaphthyl derivatives as chiral dopants: substituent position controlled circularly polarized luminescence in liquid crystals. (2020). Chemical Communications. [Link]

-

1,1′-Binaphthyl-Based Chiral Materials. (2009). World Scientific Publishing. [Link]

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (2024). PubMed Central. [Link]

-

Imidazole derivatives for efficient organic light-emitting diodes. (2022). Taylor & Francis Online. [Link]

-

Synthesis and conformation of substituted chiral binaphthyl-azobenzene cyclic dyads with chiroptical switching capabilities. (2011). SciSpace. [Link]

-

Binaphthyl-Containing Green- and Red-Emitting Molecules for Solution-Processable Organic Light-Emitting Diodes. (2008). ResearchGate. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2022). MDPI. [Link]

-

Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. (2024). PubMed Central. [Link]

-

Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2022). PubMed Central. [Link]

-

Binaphthyl CAS 604-53-5: A Key Pharmaceutical Intermediate for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Binaphthyl-based chiral covalent organic frameworks for chiral drug separation. (2023). Chemical Communications. [Link]

-

1,1′-Bi-2-naphthol. (n.d.). Wikipedia. [Link]

-

Binaphthyl-Based Macrocycles as Optical Sensors for Aromatic Diphenols. (2018). PubMed Central. [Link]

-

Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. (2024). PubMed. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]

-

Optical Stability of 1,1′-Binaphthyl Derivatives. (2019). PubMed Central. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. worldscientific.com [worldscientific.com]

- 3. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. BINOL and Derivatives [sigmaaldrich.com]

- 6. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral Ligands - Buchler GmbH [buchler-gmbh.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Enhancing enantioselectivity in chiral metal organic framework fluorescent sensors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. worldscientific.com [worldscientific.com]

- 23. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tandfonline.com [tandfonline.com]

- 26. (R)-Binaphthyl derivatives as chiral dopants: substituent position controlled circularly polarized luminescence in liquid crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 28. baranlab.org [baranlab.org]

- 29. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells | MDPI [mdpi.com]

- 34. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Binaphthyl-based chiral covalent organic frameworks for chiral drug separation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Thermal stability of 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene

An In-Depth Technical Guide to the Thermal Stability of 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and advanced molecular intermediates is a critical parameter in drug development and materials science. It dictates storage conditions, manufacturing processes, and shelf-life. This guide provides a comprehensive framework for evaluating the thermal stability of complex polycyclic aromatic hydrocarbons (PAHs), using this compound as a case study. While specific experimental data for this novel compound is not publicly available, this document outlines the core principles, experimental methodologies, and data interpretation frameworks required for its characterization. We will delve into the established techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causality behind protocol design and discussing the likely decomposition mechanisms based on analogous brominated aromatic compounds.

Introduction: The Significance of Thermal Stability

This compound is a complex binaphthyl derivative. Such molecules are of interest as building blocks in organic electronics, high-performance polymers, and as scaffolds in medicinal chemistry. The presence of two naphthalene cores linked by a C-C bond and substituted with bromine atoms presents a unique structural motif. The inherent stability of the aromatic naphthalene rings is contrasted by the C-Br bonds, which are often the most thermally labile points in such molecules.

Understanding the temperature at which this molecule begins to decompose is paramount for several reasons:

-

Process Chemistry: Defines the upper-temperature limits for synthesis, purification (e.g., distillation or melt crystallization), and formulation.

-

Material Science: Determines the operational window for the compound if used in devices like organic light-emitting diodes (OLEDs) that generate heat.

-

Safety: Prevents runaway reactions or the generation of hazardous decomposition byproducts (e.g., HBr gas) during handling and storage.

This guide provides the scientific rationale and practical protocols to rigorously determine these thermal parameters.

Proposed Synthesis Pathway

While a specific synthesis for this compound is not detailed in the literature, a plausible and efficient route can be designed using modern cross-coupling chemistry. A Suzuki-Miyaura coupling reaction is the most logical approach, leveraging the differential reactivity of halogenated precursors.

The proposed reaction would involve coupling 1,4-dibromonaphthalene with 4-bromonaphthalene-1-boronic acid. This choice is based on the well-established reliability of palladium-catalyzed cross-coupling for forming C-C bonds between aromatic rings[1].

Conceptual Synthesis Protocol

-

Reactant Preparation: In an inert atmosphere glovebox, a reaction vessel is charged with 1,4-dibromonaphthalene (1.0 eq), 4-bromonaphthalene-1-boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: A degassed solvent mixture, typically toluene and water, is added. The biphasic system is crucial for the Suzuki coupling mechanism.

-

Reaction: The mixture is heated to reflux (approx. 80-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) and stirred vigorously for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final, high-purity compound.

The purity of the final compound is critical for accurate thermal analysis, as impurities can act as catalysts for decomposition, leading to artificially low stability readings.

Core Methodologies for Thermal Analysis

To fully characterize the thermal stability of a compound, two complementary techniques are essential: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for identifying the onset temperature of decomposition (Tonset) and quantifying mass loss events. For brominated compounds, the mass loss often corresponds to the cleavage of C-Br bonds and the release of HBr or Br₂.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample relative to a reference as it is heated, cooled, or held at a constant temperature. DSC is used to detect thermal events such as melting (endothermic), crystallization (exothermic), and glass transitions, which are not associated with mass loss but are critical to understanding the material's physical behavior upon heating.

The logical workflow for analyzing a new compound follows a structured path from synthesis to data interpretation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure accuracy and reproducibility.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument's temperature using certified standards (e.g., Indium and Tin) and verify mass accuracy using a calibration weight.

-

Sample Preparation: Tare a ceramic or platinum TGA pan. Accurately weigh 5-10 mg of high-purity this compound into the pan.

-

Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas (flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition, which occurs at lower temperatures than pyrolytic decomposition[2].

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium within the sample.

-

-

Data Acquisition: Record mass, temperature, and time throughout the experiment.

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset), typically calculated from the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and prevent sublimation. Prepare an identical empty, crimped pan to serve as the reference.

-

Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge with high-purity nitrogen (20-50 mL/min).

-

Thermal Program (Heat-Cool-Heat):

-

First Heat: Equilibrate at 25 °C. Ramp temperature to a point just below the expected decomposition temperature (determined by a preliminary TGA scan) at 10 °C/min. This scan reveals the melting point and removes any thermal history.

-

Cool: Cool the sample back to 25 °C at 10 °C/min. This shows any crystallization or glass transition events.

-

Second Heat: Ramp the temperature again at 10 °C/min. This scan provides a clear view of the glass transition (if any) and the true melting point of the annealed sample.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Results and Interpretation (Illustrative Data)

As no published data exists for this compound, we will use illustrative data based on expectations for similar polybrominated aromatic compounds to demonstrate the interpretation process.

Illustrative Thermal Data Summary

| Parameter | Technique | Illustrative Value | Interpretation |

| Melting Point (Tm) | DSC | 215 °C | The temperature at which the solid-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHfus) | DSC | 35 J/g | Energy required to melt the solid; indicates degree of crystallinity. |

| Decomposition Onset (Tonset) | TGA | 350 °C (in N₂) | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (Td5) | TGA | 365 °C (in N₂) | A key metric for defining the upper limit of thermal stability. |

| Residual Mass @ 600 °C | TGA | ~10% | Indicates the formation of a stable carbonaceous char. |

Discussion of Decomposition Mechanism

The primary pathway for the thermal decomposition of polybrominated aromatic hydrocarbons in an inert atmosphere is typically initiated by the cleavage of the carbon-bromine bond[2]. This is because the C-Br bond (bond energy ≈ 285 kJ/mol) is significantly weaker than the C-C bonds within the aromatic ring (≈ 490 kJ/mol) or the C-C bond linking the two naphthalene units.

The proposed decomposition would proceed as follows:

-

Initiation: At temperatures approaching Tonset, homolytic cleavage of a C-Br bond occurs, generating a naphthyl radical and a bromine radical.

-

Propagation: The highly reactive bromine radical can abstract a hydrogen atom from another molecule, forming HBr and another naphthyl radical. This HBr is often evolved as a gas, contributing to the initial mass loss observed in TGA.

-

Termination/Charring: The aryl radicals can combine, leading to polymerization and cross-linking reactions. At higher temperatures, this forms a thermally stable polyaromatic carbonaceous char, accounting for the residual mass.

Conclusion

This guide establishes a robust framework for assessing the thermal stability of the novel compound this compound. By employing a systematic workflow combining TGA and DSC, researchers can determine critical parameters such as melting point and decomposition onset temperature. Based on established principles for analogous brominated aromatic compounds, the primary decomposition mechanism is predicted to be the cleavage of the C-Br bond. The protocols and interpretive logic presented here provide a comprehensive and self-validating system for the characterization of new molecular entities, ensuring data integrity for applications in pharmaceutical development and materials science.

References

-

Title: Naphthalene, 1-bromo- Source: Organic Syntheses Procedure URL: [Link]

-

Title: A mechanistic and kinetic investigation on the oxidative thermal decomposition of decabromodiphenyl ether Source: ResearchGate URL: [Link]

-

Title: Photochemical decomposition of dissolved hydroxylated polybrominated diphenyl ethers under various aqueous conditions Source: PubMed URL: [Link]

-

Title: Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water Source: PubMed URL: [Link]

-

Title: Photochemical decomposition of fifteen polybrominated diphenyl ether congeners in methanol/water Source: DiVA portal URL: [Link]

-

Title: Photochemical Decomposition of 15 Polybrominated Diphenyl Ether Congeners in Methanol/Water Source: ACS Publications URL: [Link]

-

Title: Mechanochemical Bromination of Naphthalene Catalyzed by Zeolites: From Small Scale to Continuous Synthesis Source: ResearchGate URL: [Link]

-

Title: Optical Stability of 1,1′-Binaphthyl Derivatives Source: ResearchGate URL: [Link]

-

Title: Preparation of 1-bromonaphthalene Source: PrepChem.com URL: [Link]

-

Title: Mastering Organic Synthesis with 1-Bromo-4-iodonaphthalene: A Versatile Building Block Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I Source: ResearchGate URL: [Link]

-

Title: Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives Source: ResearchGate URL: [Link]

-

Title: Naphthalene, 1-bromo- Source: NIST WebBook URL: [Link]

-

Title: 1-(4-Bromonaphthalen-1-yl)ethanone Source: PubChem URL: [Link]

-

Title: Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene Source: Cardiff University ORCA URL: [Link]

-

Title: Optical Stability of 1,1′-Binaphthyl Derivatives Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Naphthalene, 1-bromo- Source: Cheméo URL: [Link]

-

Title: Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy Source: Journal of the American Chemical Society URL: [Link]

-

Title: (R)-Binaphthyl derivatives as chiral dopants: substituent position controlled circularly polarized luminescence in liquid crystals Source: Royal Society of Chemistry URL: [Link]

-

Title: Crystalline (a) and melted (b) naphthalene. (c) Thermogravimetric... Source: ResearchGate URL: [Link]

-

Title: a chiral recognition model on the basis of chromatography, spectroscopy, and molecular mechanistic calculations for the enantioseparation of 1,1'-binaphthyl derivatives on cholic acid-bonded stationary phases Source: PubMed URL: [Link]

-

Title: TGA curves of naphthalene and mixture of HA/PMMA/naphthalene. Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Suzuki coupling protocol for 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene

An Application Note and Detailed Protocol for the Suzuki Coupling Synthesis of 1-Bromo-4-(naphthalen-1-yl)naphthalene

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction offers a powerful tool for forging connections between sp²-hybridized carbon atoms, making it indispensable in the synthesis of biaryls, polyolefins, and styrenes.[1][3][4] Its widespread adoption in both academic and industrial laboratories, particularly in drug development and materials science, is a testament to its versatility, functional group tolerance, and the relatively mild reaction conditions under which it proceeds.[1][4]

This application note provides a comprehensive, field-proven protocol for the synthesis of a binaphthalene system, specifically 1-bromo-4-(naphthalen-1-yl)naphthalene, via the Suzuki coupling of 1,4-dibromonaphthalene and naphthalene-1-boronic acid. This particular transformation is representative of couplings that can be challenging due to the potential for steric hindrance and the formation of side products.[5] The following sections will not only detail the step-by-step experimental procedure but also delve into the underlying mechanistic principles, critical parameter optimization, and robust troubleshooting strategies to ensure reproducible and high-yield outcomes.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

-

Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the aryl halide (1,4-dibromonaphthalene) to a Pd(0) complex, forming a Pd(II) species.[1][6] This step is often the rate-determining step in the overall cycle.

-

Transmetalation : In this step, the organic group from the organoboron reagent (naphthalene-1-boronic acid) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9]

-

Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the new C-C bond in the desired binaphthalene product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

The experimental workflow is designed to maintain an inert atmosphere, crucial for protecting the palladium catalyst from oxygen, which can lead to catalyst deactivation and undesirable side reactions like the homocoupling of boronic acids.[10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,4-Dibromonaphthalene | >98% | Sigma-Aldrich | |

| Naphthalene-1-boronic acid | >97% | Combi-Blocks | |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Handle in a glovebox or under inert gas. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Acros Organics | Finely powder before use. |

| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Degas before use. |

| Ethanol | 200 Proof | Decon Labs | Degas before use. |

| Deionized Water | Degas before use. | ||

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Hexanes | ACS Grade | Fisher Scientific | For column chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Celite® | For filtration. | ||

| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore |

Detailed Experimental Protocol

This protocol details a representative 1 mmol scale reaction.

1. Reaction Setup:

-

A 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is flame-dried under vacuum and allowed to cool to room temperature under a stream of argon or nitrogen.

-

To the flask, add 1,4-dibromonaphthalene (286 mg, 1.0 mmol, 1.0 equiv.), naphthalene-1-boronic acid (189 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

-

In a separate vial, weigh the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%), and add it to the flask.

-

Seal the flask with a rubber septum on the side neck. The system is then evacuated and backfilled with argon. This cycle is repeated three times to ensure a thoroughly inert atmosphere.[4]

2. Solvent Addition and Reaction:

-

Prepare a degassed solvent mixture of Toluene (15 mL), Ethanol (5 mL), and deionized water (5 mL). Degassing can be achieved by bubbling argon through the solvent mixture for 20-30 minutes.

-

Using a syringe, transfer the degassed solvent mixture to the reaction flask under a positive pressure of argon.

-

The reaction mixture is lowered into a preheated oil bath at 95 °C and stirred vigorously.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC is 10% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

3. Work-up and Extraction:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), the flask is removed from the oil bath and allowed to cool to room temperature.

-

The reaction mixture is diluted with ethyl acetate (30 mL) and deionized water (20 mL).

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

-

The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered through a pad of Celite®, and concentrated under reduced pressure to yield the crude product.

4. Purification:

-

The crude residue is purified by flash column chromatography on silica gel.[10]

-

A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% EtOAc in hexanes), is typically effective for separating the product from nonpolar impurities and residual starting materials.

-

Fractions containing the desired product (identified by TLC) are combined and the solvent is removed under reduced pressure to afford 1-bromo-4-(naphthalen-1-yl)naphthalene as a solid.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).[10] 2. Insufficiently degassed solvents/reagents.[10] 3. Poor quality base or boronic acid. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure handling under inert conditions. 2. Thoroughly degas all solvents and purge the reaction vessel with inert gas.[10] 3. Use freshly opened or properly stored reagents. Consider using a more stable boronic ester (e.g., pinacol ester).[3] |

| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[10] | Improve degassing procedures. Use a Pd(0) source like Pd(PPh₃)₄ directly to avoid issues with the reduction of Pd(II) precatalysts.[10] |

| Dehalogenation of Starting Material | 1. Presence of protic impurities or use of a protic solvent with a strong base. 2. Sub-optimal ligand choice. | 1. Ensure anhydrous conditions if using a strong base. Consider switching to an aprotic solvent system.[11] 2. Screen alternative phosphine ligands that may favor reductive elimination over dehalogenation. |

| Steric Hindrance Issues | The bulky nature of the naphthalene substrates can slow down the transmetalation and reductive elimination steps.[5] | 1. Increase reaction temperature or time. 2. Switch to a more active catalyst system, such as one employing bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[10] |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Chemical Handling: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood or glovebox. Organic solvents are flammable and volatile; avoid open flames and ensure adequate ventilation.

-

Reaction Conditions: The reaction involves heating flammable solvents. Use a well-maintained oil bath and ensure the apparatus is securely clamped. Perform the reaction behind a safety shield.

-

Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, in accordance with institutional and local regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of arylnaphthalene structures. The protocol described herein provides a robust and reproducible procedure for the synthesis of 1-bromo-4-(naphthalen-1-yl)naphthalene. By understanding the core mechanism and paying close attention to critical parameters such as catalyst integrity, inert atmosphere, and reagent quality, researchers can successfully apply this methodology to a wide range of complex biaryl syntheses. The included troubleshooting guide serves as a practical tool to overcome common challenges, ensuring efficient and successful outcomes in the synthesis of polycyclic aromatic hydrocarbons.

References

-

Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

The results of the reactions between aryl bromide and 2-naphthalene boronic acid . ResearchGate. [Link]

-

Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites . ACS Publications. [Link]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds . JACS Au. [Link]

-

Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction . LibreTexts Chemistry. [Link]

-

Why is the Suzuki-Miyaura coupling reaction steric sensitive? . Reddit. [Link]

-

Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

-

Struggling with Suzuki Reaction . Reddit. [Link]

-

Techniques for purification of polycyclic aromatic hydrocarbons . ResearchGate. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. books.rsc.org [books.rsc.org]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Note & Protocol: Strategic Buchwald-Hartwig Amination of the Sterically Congested 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds that are ubiquitous in pharmaceuticals, organic materials, and agrochemicals.[1][2] This application note provides a comprehensive, in-depth guide to the successful amination of a particularly challenging substrate: 1-Bromo-4-(4-bromonaphthalen-1-yl)naphthalene. This symmetrical, sterically hindered dibromide presents unique challenges related to catalyst activation and substrate reactivity. We will dissect the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer a detailed troubleshooting guide to empower researchers in navigating this advanced transformation. The methodologies presented herein are designed to be robust, reproducible, and grounded in established catalytic principles.

Mechanistic Foundation: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount to rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][4] The key steps are:

-

Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the aryl bromide (Ar-Br) bond, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for sterically hindered or electron-rich aryl halides.[5]

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

-

Reductive Elimination: This final step involves the formation of the new C-N bond, releasing the desired arylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[7]

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, leading to hydrodehalogenation of the starting material.[3] The choice of a bulky ligand is crucial to favor the desired reductive elimination pathway.[3][8]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Protocol Design for a Hindered Biaryl System